4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
CAS No.: 1185088-89-4
Cat. No.: VC4485010
Molecular Formula: C20H29ClN4O3S2
Molecular Weight: 473.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185088-89-4 |
|---|---|
| Molecular Formula | C20H29ClN4O3S2 |
| Molecular Weight | 473.05 |
| IUPAC Name | 4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C20H28N4O3S2.ClH/c1-4-6-12-24(5-2)29(26,27)16-9-7-15(8-10-16)19(25)22-20-21-17-11-13-23(3)14-18(17)28-20;/h7-10H,4-6,11-14H2,1-3H3,(H,21,22,25);1H |
| Standard InChI Key | FJIGRFZSNDQNFO-UHFFFAOYSA-N |
| SMILES | CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl |
Introduction
4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a complex organic compound with a diverse range of potential applications, particularly in the pharmaceutical industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups capable of forming hydrogen bonds and interacting with biological targets.
Synthesis and Optimization
The synthesis of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride involves several critical steps, including the formation of the sulfamoyl group and the coupling with the tetrahydrothiazolo[5,4-c]pyridine moiety. Optimization of synthesis parameters such as temperature, reaction time, and solvent choice is essential for achieving high yields and purity.
Potential Applications
While specific applications of this compound are not widely documented, its structural features suggest potential utility in drug development. Compounds with similar structures often exhibit biological activities such as anticancer or anti-inflammatory effects, depending on their ability to interact with specific biological targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume